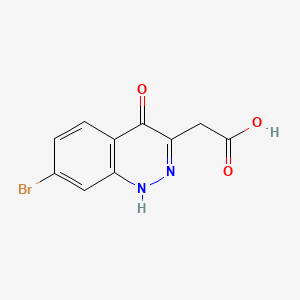
2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid is a chemical compound with the molecular formula C10H7BrN2O3. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxy group on the cinnoline ring makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid typically involves the bromination of 4-hydroxycinnoline followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The acetic acid group can be introduced through a reaction with bromoacetic acid or its derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(7-Bromo-4-oxocinnolin-3-yl)acetic acid.
Reduction: Formation of 2-(4-Hydroxycinnolin-3-yl)acetic acid.
Substitution: Formation of 2-(7-Methoxy-4-hydroxycinnolin-3-yl)acetic acid.
科学的研究の応用
2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(4-Hydroxycinnolin-3-yl)acetic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
2-(7-Methoxy-4-hydroxycinnolin-3-yl)acetic acid: Contains a methoxy group instead of a bromine atom, leading to variations in its chemical and biological properties.
Uniqueness
2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid is unique due to the presence of both a bromine atom and a hydroxy group on the cinnoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
特性
分子式 |
C10H7BrN2O3 |
|---|---|
分子量 |
283.08 g/mol |
IUPAC名 |
2-(7-bromo-4-oxo-1H-cinnolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7BrN2O3/c11-5-1-2-6-7(3-5)12-13-8(10(6)16)4-9(14)15/h1-3H,4H2,(H,12,16)(H,14,15) |
InChIキー |
AFLUOUVEHMEZCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)NN=C(C2=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
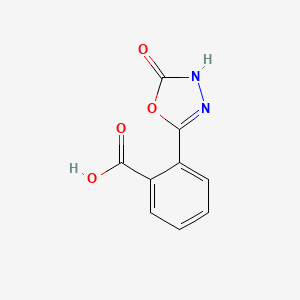
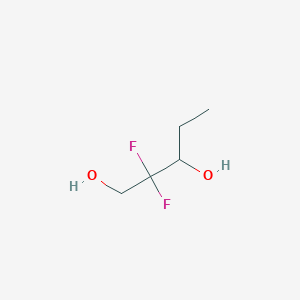
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)

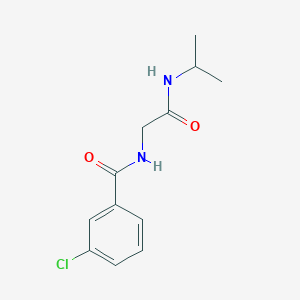
![N-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14901212.png)
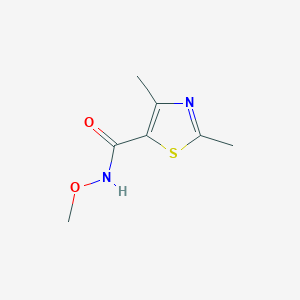
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
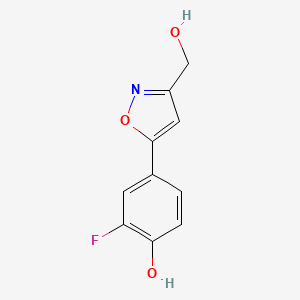

![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)

![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
